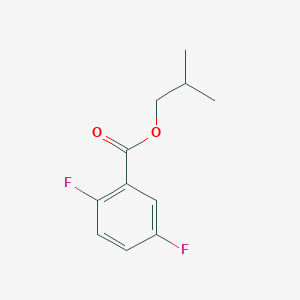

2-methylpropyl 2,5-difluorobenzoate

Description

2-Methylpropyl 2,5-difluorobenzoate is a fluorinated benzoate ester characterized by a 2-methylpropyl (isobutyl) ester group and fluorine substituents at the 2- and 5-positions of the benzene ring. Its IUPAC name is This compound, and its molecular formula is C₁₁H₁₂F₂O₂, yielding a molecular weight of approximately 214.21 g/mol. Key physico-chemical properties include:

- Boiling Point: Estimated at 260–280°C (based on alkyl chain length and fluorine substitution).

- LogP (Octanol-Water Partition Coefficient): ~2.8 (indicating moderate lipophilicity due to fluorine atoms and branched alkyl chain).

- Solubility: Low water solubility (<1 mg/L at 25°C) but high solubility in organic solvents like ethanol and dichloromethane.

The isobutyl group contributes to steric hindrance, further influencing reactivity and interactions in biological or environmental systems .

Properties

IUPAC Name |

2-methylpropyl 2,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRNGJIPVLPHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294776 | |

| Record name | 2-Methylpropyl 2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227269-26-2 | |

| Record name | 2-Methylpropyl 2,5-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropyl 2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluorobenzoic acid, isobutyl ester typically involves the esterification of 2,5-difluorobenzoic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of 2,5-difluorobenzoic acid, isobutyl ester follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization helps in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-methylpropyl 2,5-difluorobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of 2,5-difluorobenzoic acid, isobutyl ester can be obtained.

Hydrolysis: The major products are 2,5-difluorobenzoic acid and isobutyl alcohol.

Scientific Research Applications

2-methylpropyl 2,5-difluorobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitutions make it valuable in the study of fluorinated compounds.

Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. Its derivatives are often studied for their biological activity.

Medicine: Research into fluorinated compounds has shown potential in developing new drugs with improved efficacy and stability. This compound serves as a precursor in the synthesis of such drugs.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,5-difluorobenzoic acid, isobutyl ester is primarily related to its chemical reactivity. The presence of fluorine atoms on the benzene ring influences the compound’s electronic properties, making it more reactive towards nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Etofenprox (Pyrethroid-Ether)

Structure: 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether (CAS 80844-07-1). Molecular Weight: 376.49 g/mol .

| Property | 2-Methylpropyl 2,5-Difluorobenzoate | Etofenprox |

|---|---|---|

| Functional Groups | Benzoate ester, difluoroaryl | Ether, pyrethroid |

| Molecular Weight | 214.21 g/mol | 376.49 g/mol |

| LogP | ~2.8 | ~6.3 (highly lipophilic) |

| Applications | Research chemical, potential intermediate | Insecticide (POPs listed) |

Key Differences :

- Etofenprox’s larger molecular weight and ether/pyrethroid structure confer higher persistence in the environment, classifying it as a persistent organic pollutant (POP) under the Stockholm Convention. In contrast, this compound’s simpler structure suggests lower environmental persistence .

- The fluorine atoms in the target compound may enhance metabolic stability compared to Etofenprox’s ethoxy and phenoxy groups, which are prone to oxidative degradation.

Fluorinated Benzodiazepine Impurities (e.g., Imp. E(EP))

Structure : [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (CAS 59467-64-0) .

| Property | This compound | Imp. E(EP) |

|---|---|---|

| Aromatic Substitution | 2,5-Difluoro | 2-Fluorophenyl |

| Core Structure | Benzoate ester | Benzodiazepine |

| Molecular Weight | 214.21 g/mol | ~330 g/mol (estimated) |

| Bioactivity | No known therapeutic use | Pharmaceutical impurity |

Key Differences :

Organophosphorus Esters (e.g., Cyclohexylmethyl Propylphosphonothiolate)

Structure: Cyclohexylmethyl S-2-diisopropylaminoethyl propylphosphonothiolate (CAS variations in ) .

| Property | This compound | Organophosphorus Ester |

|---|---|---|

| Ester Group | Isobutyl | Cyclohexylmethyl |

| Functional Groups | Fluorobenzoate | Phosphonothiolate |

| Toxicity | Low (estimated) | High (neurotoxic potential) |

| Stability | Stable under neutral pH | Hydrolyzes readily |

Key Differences :

- Phosphonothiolates are highly reactive due to the phosphorus-sulfur bond, whereas the benzoate ester’s stability is modulated by fluorine substituents .

Biological Activity

Overview

2-Methylpropyl 2,5-difluorobenzoate (CAS No. 1227269-26-2) is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms positioned on the benzene ring and an isobutyl ester group. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

- Molecular Formula : C11H12F2O2

- Molecular Weight : 214.2086 g/mol

- Structure : The presence of fluorine atoms affects the electronic properties of the molecule, enhancing its reactivity and stability in biological systems.

The biological activity of this compound is primarily influenced by its chemical reactivity. The fluorine substituents increase the compound's electrophilicity, allowing it to interact with various biological targets. The ester group can undergo hydrolysis, leading to the formation of 2,5-difluorobenzoic acid and isobutyl alcohol, which may participate in biochemical pathways relevant to drug action and metabolism.

Anticancer Activity

Fluorinated compounds are often explored for their potential anticancer properties. Some studies suggest that the introduction of fluorine can enhance the selectivity and potency of anticancer agents by modifying their interaction with cellular targets . While direct evidence for this compound's anticancer effects is not extensively documented, its structural analogs have been implicated in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Study on Fluorinated Benzoates : A study investigated a series of fluorinated benzoates for their cytotoxic effects on cancer cell lines. Results indicated that compounds with similar substituents exhibited significant inhibition of cell growth in breast and colon cancer models .

- Pharmacological Evaluation : Another research project evaluated the pharmacokinetics and biological activity of various fluorinated esters. It was found that the presence of fluorine improved metabolic stability and bioavailability compared to non-fluorinated counterparts .

Data Table: Biological Activity Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.